3-Methoxyazetidine-3-methanamine dihydrochloride

CAS No.: 1392803-43-8

Cat. No.: VC2973905

Molecular Formula: C5H14Cl2N2O

Molecular Weight: 189.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392803-43-8 |

|---|---|

| Molecular Formula | C5H14Cl2N2O |

| Molecular Weight | 189.08 g/mol |

| IUPAC Name | (3-methoxyazetidin-3-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.2ClH/c1-8-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H |

| Standard InChI Key | HFZZIYQXFVONFL-UHFFFAOYSA-N |

| SMILES | COC1(CNC1)CN.Cl.Cl |

| Canonical SMILES | COC1(CNC1)CN.Cl.Cl |

Introduction

Chemical Identity and Properties

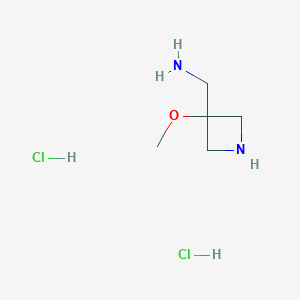

3-Methoxyazetidine-3-methanamine dihydrochloride is a derivative of azetidine, characterized by a four-membered nitrogen-containing ring structure with both methoxy and amine functional groups. These structural features enhance its reactivity and utility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1392803-43-8 |

| IUPAC Name | (3-methoxyazetidin-3-yl)methanamine;dihydrochloride |

| Molecular Formula | C5H14Cl2N2O |

| Molecular Weight | 189.08 g/mol |

| Purity (Commercial) | Minimum 95% |

The compound's structure features a four-membered azetidine ring with a methoxy group attached to one carbon atom and an amine group at another position. The dihydrochloride form indicates that it includes two hydrochloric acid molecules associated with the azetidine base, which significantly enhances its solubility and stability in aqueous solutions.

Structural Characteristics

The chemical structure of 3-Methoxyazetidine-3-methanamine dihydrochloride consists of several key components:

-

A four-membered azetidine ring (heterocyclic)

-

A methoxy group (OCH3) attached to the ring

-

A methanamine group (CH2NH2) also attached to the ring

-

Two hydrochloride molecules forming the dihydrochloride salt

This unique structural arrangement contributes to the compound's chemical reactivity and potential applications in various research fields.

Synthetic Methods

The synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride can be achieved through several methods, primarily involving the reaction of azetidine derivatives with methoxy groups under acidic conditions. Alternative synthetic routes may involve:

-

Different catalysts or solvents to optimize yield and purity

-

Variations in reaction time and temperature based on specific laboratory protocols

-

Sequential functionalization of the azetidine ring with appropriate protective groups

Although the search results don't provide detailed synthetic procedures, the compound's structure suggests it would likely involve protecting group strategies and careful control of reaction conditions to ensure regioselective functionalization of the azetidine ring.

Applications in Research

Organic Synthesis

In organic synthesis, 3-Methoxyazetidine-3-methanamine dihydrochloride serves as a valuable building block due to its functional groups and reactive potential. The compound's utility stems from:

-

The strained four-membered ring system, which can undergo ring-opening reactions

-

The methoxy group, which can participate in substitution reactions

-

The primary amine functionality, allowing for numerous transformations including amide formation, reductive amination, and nucleophilic additions

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system |

Analytical Characterization

Analytical characterization of 3-Methoxyazetidine-3-methanamine dihydrochloride can be performed using standard spectroscopic and analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis for compositional verification

These techniques provide essential information about the compound's structure, purity, and identity, crucial for research applications requiring high-quality materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume